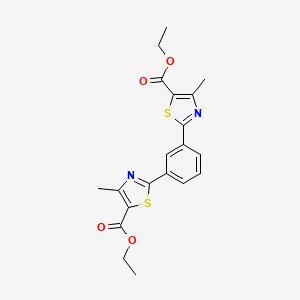
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene is a benzene derivative containing thiazole and carbonyl functional groups. It has the molecular formula C20H20N2O4S2 and a molecular weight of 416.5 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene typically involves the reaction of appropriate thiazole derivatives with benzene derivatives under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Starting Materials: Thiazole derivatives and benzene derivatives.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The thiazole and benzene rings can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction could produce reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene involves its interaction with specific molecular targets and pathways. The thiazole and carbonyl functional groups play a crucial role in these interactions, potentially affecting various biological and chemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene: Similar structure but with different positional isomerism.
1,3-Bis(4-(2-hydroxyphenyl)-2-thiazolyl)benzene: Contains hydroxyphenyl groups instead of ethoxycarbonyl groups.
1,3-Bis[4-(4-pyridyl)-2-thiazolyl]benzene: Contains pyridyl groups instead of ethoxycarbonyl groups.
Uniqueness
1,3-Bis(5-ethoxycarbonyl-4-methyl-2-thiazolyl)benzene is unique due to its specific combination of thiazole and ethoxycarbonyl functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Eigenschaften
IUPAC Name |
ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-5-25-19(23)15-11(3)21-17(27-15)13-8-7-9-14(10-13)18-22-12(4)16(28-18)20(24)26-6-2/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYQGKKJYWIJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)C3=NC(=C(S3)C(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)













